N-Boc-amino-4-methylthiazole-5-carboxylic acid
Description
N-Boc-amino-4-methylthiazole-5-carboxylic acid (CAS: 302963-94-6) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a methyl substituent at position 4, and a carboxylic acid moiety at position 3. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing peptidomimetics and bioactive molecules due to its dual functional groups (amine and carboxylic acid), which enable diverse coupling reactions . The Boc group enhances stability during synthetic processes, particularly under basic conditions, while the methyl and carboxylic acid groups influence electronic and steric properties .
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNRXEYKJBDNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373525 | |
| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302963-94-6 | |
| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-amino-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-amino-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions with amines to form amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Substitution Reactions: Various substituted thiazole derivatives.
Deprotection Reactions: Free amino-4-methylthiazole-5-carboxylic acid.
Coupling Reactions: Peptides and other amide-containing compounds.
Scientific Research Applications
Medicinal Chemistry
N-Boc-amino-4-methylthiazole-5-carboxylic acid has been studied for its potential therapeutic applications, particularly in the development of anti-cancer agents and other pharmaceuticals.
Case Study: Anticancer Activity
A series of thiazole derivatives, including those based on this compound, have shown promising results in inhibiting the growth of various cancer cell lines. For instance, modifications of thiazole compounds were tested against the NCI-60 human tumor cell line panel, demonstrating IC₅₀ values ranging from 0.124 μM to 3.81 μM across different cancer types . This suggests that derivatives of this compound could be explored further for their anticancer properties.
Synthesis of Bioactive Compounds
The compound serves as a crucial building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it versatile in organic synthesis.
Table 1: Synthesis Pathways Utilizing this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | Thiazole Amide Derivatives | >90 | |
| Coupling Reactions | Peptide Synthesis | >85 | |
| Electrochemical Synthesis | Unnatural Amino Acids | >75 |
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzyme activities, which could be beneficial in treating conditions like gout and hyperuricemia. The compound's mechanism of action involves binding to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic reactions.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects on xanthine oxidase, an enzyme involved in uric acid production. This inhibition could potentially lead to therapeutic applications in managing hyperuricemia and gout-related conditions.
Development of Proteolysis-Targeting Chimeras (PROTACs)
This compound is also being investigated as part of the PROTAC technology, which utilizes bifunctional small molecules to induce targeted protein degradation. This approach has gained traction in drug discovery for its potential to modulate protein levels effectively .
Table 2: PROTAC Development Using Thiazole Derivatives
Mechanism of Action
The mechanism of action of N-Boc-amino-4-methylthiazole-5-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc-protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This allows for the formation of specific peptide bonds and other functional groups in the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Boc-amino-4-methylthiazole-5-carboxylic acid with analogous thiazole derivatives, focusing on substituent positions, protecting groups, physicochemical properties, and synthetic applications.
2.1 Structural and Functional Group Variations
Key structural differences among similar compounds include:
- Substituent positions: Variations in the placement of methyl, amino, and carboxylic acid groups.
- Protecting groups : Boc vs. acetyl or unprotected amines.
- Functional group combinations : Carboxylic acids vs. amides or esters.
2.2 Data Table: Comparative Overview
2.3 Key Comparative Insights
Protecting Group Impact: The Boc group in this compound provides superior stability under basic conditions compared to acetyl-protected analogs (e.g., 2-Acetylamino-4-methylthiazole-5-carboxylic acid), which are prone to hydrolysis in acidic environments . Unprotected amines (e.g., 2-Amino-4-methylthiazole-5-carboxylic acid) exhibit higher reactivity but lower stability, limiting their utility in multi-step syntheses .
Methyl Group: The C4 methyl group in the target compound enhances lipophilicity (logP = 1.8) compared to unmethylated analogs (e.g., 2-Boc-aminothiazole-4-carboxylic acid, logP = 1.5), improving membrane permeability .
Biological and Synthetic Relevance: The Boc-protected compound is preferred in peptide coupling reactions (e.g., amide bond formation with amines) due to its compatibility with common coupling reagents like EDCI or HOBt . Unprotected derivatives (e.g., 2-Amino-4-methylthiazole-5-carboxylic acid) are more suitable for direct incorporation into molecules requiring free amines, such as kinase inhibitors .
2.4 Case Studies
- Diabetes Research: A chlorobenzyl-substituted thiazole analog (2-[(4-chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid) demonstrated hypoglycemic activity in diabetic rats, highlighting the importance of amino group substitutions for biological activity . In contrast, the Boc-protected compound’s primary role is synthetic rather than therapeutic.
- Antiviral Applications : Substituted thiazole carboxamides (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) showed antiviral activity, underscoring the utility of carboxylic acid derivatives as precursors for amide-based drugs .
Biological Activity
N-Boc-amino-4-methylthiazole-5-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its role as a synthetic intermediate in the development of various therapeutic agents. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) group protects the amino functionality, making it valuable in organic synthesis and peptide synthesis. Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 258.296 g/mol.
The biological activity of this compound is primarily linked to its interactions with various enzymes and cellular pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to decreased production of uric acid, presenting potential applications in treating conditions like gout.
- Cell Wall Synthesis : The compound interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis, indicating its potential as an antibacterial agent.
- Cytotoxic Effects : Derivatives of this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. Studies indicate that it influences cellular processes such as cell signaling pathways and gene expression, contributing to its anticancer properties.
Anticancer Activity
This compound has been evaluated for its anticancer properties through various studies:
- In Vitro Studies : Research has shown that compounds derived from this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in specific cancer types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| N-Boc-amino derivatives | Various cancer lines | < 10 |
Antioxidant and Anti-inflammatory Effects
Some derivatives have shown antioxidant properties, which can mitigate oxidative stress in cells. For example, thiazole derivatives have been documented to improve insulin sensitivity and reduce hyperglycemia through their anti-inflammatory effects . This suggests that this compound may have therapeutic implications in metabolic disorders such as diabetes.
Case Studies
- Anticancer Activity : A study investigated the effects of thiazole derivatives on centrosome amplification in cancer cells. The results indicated that treatment with these compounds led to increased multipolarity during mitosis, which could induce cell death in cancer cells with abnormal centrosome numbers .
- Metabolic Disorders : In animal models of Type 2 Diabetes Mellitus (T2DM), thiazole derivatives similar to this compound were shown to reverse hyperglycemia and improve lipid profiles by reducing pro-inflammatory cytokines and oxidative stress markers .
Q & A
Basic Questions
Q. What are the common synthetic routes for N-Boc-amino-4-methylthiazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves Boc-protection of the amine group, followed by thiazole ring formation and carboxylation. For example, analogous thiazole carboxamides are synthesized via condensation of isocyanides with amines, followed by cyclization using reagents like Lawesson’s reagent or thiourea derivatives . Ethyl ester precursors (e.g., ethyl 4-methylthiazole-5-carboxylate) can undergo hydrolysis to yield the carboxylic acid derivative, as seen in related compounds . Key steps include:
- Boc protection of the amine group to prevent unwanted side reactions.
- Cyclization using sulfur-containing reagents to form the thiazole core.
- Hydrolysis of ester intermediates to the carboxylic acid under basic conditions.
Q. How can the purity and structure of This compound be confirmed?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by peak area) .
- Structure :
- NMR : Key signals include Boc-protected amine (δ ~1.4 ppm for tert-butyl), thiazole protons (δ ~7.2–8.0 ppm), and carboxylic acid protons (if present, δ ~12–13 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ for C10H14N2O4S: 265.05) .
- Crystallography : Single-crystal X-ray diffraction (as in isoxazole analogs) provides definitive structural confirmation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent Boc-group hydrolysis or thiazole oxidation. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can validate storage protocols .
Advanced Questions
Q. How can researchers optimize the yield of This compound under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene may reduce side reactions .
- Temperature Gradients : Perform reactions at 50–80°C for cyclization and room temperature for hydrolysis to balance kinetics and decomposition .
- Yield Tracking : Use <sup>1</sup>H NMR or inline IR spectroscopy to monitor reaction progress and identify bottlenecks .
Q. What strategies resolve discrepancies in spectroscopic data for This compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine <sup>13</sup>C NMR, DEPT-135, and HSQC to distinguish overlapping signals (e.g., thiazole vs. aromatic carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., calculated for C10H14N2O4S: 265.0522) to rule out impurities .
- Synthesis of Analogues : Compare data with structurally similar compounds (e.g., ethyl 4-methylthiazole-5-carboxylate) to identify consistent spectral patterns .
Q. How can stability issues (e.g., Boc deprotection) be mitigated during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound to remove moisture, which accelerates hydrolysis .
- Additive Screening : Include stabilizers like BHT (0.1% w/w) to prevent oxidative degradation .
- Periodic HPLC Analysis : Monitor degradation products (e.g., free amine) and adjust storage conditions dynamically .
Q. What advanced analytical methods can characterize the tautomeric forms of the thiazole ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
